5-Chloro-3-iodofuro[3,2-b]pyridine
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Overview
Description
5-Chloro-3-iodofuro[3,2-b]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on a furo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential as a pharmacophore in kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodofuro[3,2-b]pyridine typically involves chemoselective couplings. One common method includes the use of a round-bottom flask containing this compound, potassium phosphate (K3PO4), palladium(II) chloride (Pd(dppf)Cl2), and a boronic acid/ester or potassium trifluoroborate salt. The mixture is evacuated and backfilled with argon to create an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and reliability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of the chlorine or iodine atoms with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids or esters to form new carbon-carbon bonds.
Common Reagents and Conditions
Conditions: Inert atmosphere (argon), controlled temperature, and specific solvents like dimethyl sulfoxide (DMSO) or sulfolane.
Major Products
The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, coupling with different boronic acids can yield a variety of substituted furo[3,2-b]pyridines .
Scientific Research Applications
5-Chloro-3-iodofuro[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors, which are crucial in cancer therapy.
Chemical Biology: Used as a chemical probe to study biological pathways and protein interactions.
Pharmaceutical Research: Investigated for its potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodofuro[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Chloro-3-iodofuro[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. This makes it a valuable scaffold in the design of selective kinase inhibitors .
Properties
Molecular Formula |
C7H3ClINO |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
5-chloro-3-iodofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H3ClINO/c8-6-2-1-5-7(10-6)4(9)3-11-5/h1-3H |
InChI Key |
LMPXDVBOHLZSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2I)Cl |
Origin of Product |
United States |
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